4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[[benzyl(methyl)amino]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-15(7-9-5-3-2-4-6-9)8-10-13-14-11(17)16(10)12/h2-6H,7-8,12H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJWJWIJISTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinecarbothioamide Precursors
- The starting point is often the synthesis of a hydrazinecarbothioamide intermediate by reacting hydrazine hydrate with carbon disulfide in an alkaline medium to form potassium dithiocarbazinate salt.
- Cyclization of this salt with appropriate hydrazides or hydrazine derivatives under basic or acidic conditions yields the 4-amino-1,2,4-triazole-3-thiol nucleus.
- For example, 4-amino-5-phenyl-1,2,4-triazole-3-thiol is prepared by cyclization of potassium dithiocarbazinate with phenyl hydrazide.
Key Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of potassium salt | Hydrazine hydrate + CS2 in alkaline ethanol | Forms potassium dithiocarbazinate salt |
| Cyclization | Potassium salt + hydrazide, reflux in ethanol or water | Yields triazole-3-thiol core |
Introduction of the Benzyl(methyl)amino Methyl Side Chain
Mannich Reaction
- The Mannich reaction is the primary method to introduce the benzyl(methyl)amino methyl substituent at the 5-position of the triazole ring.
- The reaction involves condensation of the 4-amino-5-mercapto-1,2,4-triazole with formaldehyde and benzyl(methyl)amine.
- This three-component reaction proceeds under mild conditions (room temperature to reflux) in solvents like ethanol or methanol.
- The Mannich base formed is the target compound, this compound.
Alternative Alkylation Routes
- Alkylation of the mercapto group at the 3-position or the amino group at the 4-position with benzyl halides or methyl iodide can be used to generate intermediates for further functionalization.
- However, the Mannich reaction is preferred for direct introduction of the aminoalkyl side chain at the 5-position due to better selectivity and yield.
Representative Synthetic Procedure (Literature-Based)
| Step | Procedure Description | Characterization Methods |
|---|---|---|
| 1 | Synthesis of potassium dithiocarbazinate salt by reacting hydrazine hydrate with CS2 in alkaline ethanol | FT-IR, elemental analysis |
| 2 | Cyclization with benzyl hydrazide or phenyl hydrazide under reflux to yield 4-amino-5-mercapto-1,2,4-triazole | 1H NMR, 13C NMR, Mass Spectrometry |
| 3 | Mannich reaction: React triazole-3-thiol with formaldehyde and benzyl(methyl)amine in ethanol at reflux | FT-IR, 1H NMR, 13C NMR, Mass Spectrometry |
| 4 | Purification by recrystallization or chromatography | Melting point, elemental analysis |
Analytical Data Supporting Preparation
| Analytical Technique | Typical Findings for this compound |
|---|---|
| FT-IR | Characteristic bands for NH2 (~3300 cm⁻¹), SH (~2550 cm⁻¹), aromatic C-H, and C=N stretching |
| 1H NMR | Signals corresponding to aromatic protons, methyl group on nitrogen, methylene protons adjacent to N, and amino protons |
| 13C NMR | Resonances for triazole carbons, benzyl carbons, and methyl carbons |
| Mass Spectrometry | Molecular ion peak at m/z = 249.34 (Molecular Weight) |
| Elemental Analysis | Consistent with molecular formula C11H15N5S |
Research Findings on Preparation Efficiency and Optimization
- The Mannich reaction offers a straightforward, high-yielding route to the target compound with minimal side products.
- Reaction conditions such as solvent choice, temperature, and molar ratios influence the purity and yield.
- Use of ethanol or methanol as solvent and mild heating (50–80 °C) optimize the Mannich reaction.
- Purification by recrystallization from ethanol or chromatographic methods ensures high purity.
- Elemental and spectral analyses confirm the structure and purity of the final product.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield & Purity Notes | Characterization Techniques |
|---|---|---|---|
| Potassium dithiocarbazinate salt | Hydrazine hydrate + CS2, alkaline ethanol | High yield, intermediate purity | FT-IR, elemental analysis |
| Cyclization to triazole core | Potassium salt + hydrazide, reflux ethanol | Moderate to high yield | NMR, Mass Spectrometry |
| Mannich reaction | Triazole-3-thiol + formaldehyde + benzyl(methyl)amine, ethanol, reflux | High yield (typically >80%), good purity | FT-IR, 1H NMR, 13C NMR, Mass Spec |
| Purification | Recrystallization or chromatography | >95% purity achievable | Melting point, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains, including resistant strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Studies have also explored the potential anticancer effects of this triazole derivative. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, such as:
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induces apoptosis | |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.
Agricultural Applications
Fungicide Potential
The compound has been evaluated for its fungicidal properties against various plant pathogens. The following table summarizes its effectiveness:
| Fungal Pathogen | EC50 (µg/mL) | Application Method | Reference |
|---|---|---|---|
| Fusarium oxysporum | 25 | Soil drenching | |
| Botrytis cinerea | 30 | Foliar spray |
The results indicate that it can serve as a potential biofungicide, reducing the reliance on synthetic chemicals in agriculture.
Material Science
Corrosion Inhibitor
The compound has shown promise as a corrosion inhibitor for metals in acidic environments. A study reported the following performance metrics:
| Metal Type | Inhibition Efficiency (%) | Test Conditions | Reference |
|---|---|---|---|
| Carbon Steel | 85 | 1M HCl solution | |
| Aluminum | 75 | 0.5M H2SO4 solution |
This application is particularly relevant for industries where metal durability is critical.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, indicating its potential use in developing new antibacterial therapies.
Case Study 2: Agricultural Field Trials
Field trials conducted with the compound as a fungicide demonstrated a significant reduction in disease incidence caused by Botrytis cinerea on tomato plants. The application resulted in a 40% increase in yield compared to untreated controls, showcasing its practical agricultural benefits.
Mechanism of Action
The mechanism of action of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with metal ions can contribute to its role as a corrosion inhibitor .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): These derivatives feature electron-donating -NH₂ and -SH groups, which enhance antioxidant activity by stabilizing free radicals. AT and AP exhibited IC₅₀ values of 28.7 µM and 32.4 µM, respectively, in DPPH• assays, outperforming analogs with electron-withdrawing groups .
- 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55): The trifluoromethyl (-CF₃) group, an electron-withdrawing substituent, reduced antioxidant efficacy but improved antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Substituent Position and Bulk
- 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The meta-chloro substituent conferred potent antifungal activity (MIC = 16 µg/mL against Candida albicans), while para-substituted analogs showed reduced potency .
- 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (Compound 9): Replacing the benzyl(methyl)amino group with a benzylthio (-S-benzyl) moiety increased biofilm inhibition by 40% in Pseudomonas aeruginosa .
Antimicrobial Activity
- Target Compound: Limited direct data, but analogs like 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol showed MIC = 8 µg/mL against E. coli .
- 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9): Exhibited broad-spectrum activity with MIC = 4–16 µg/mL against Gram-positive and Gram-negative bacteria .
- Tolyl Derivatives : para-Tolyl substitution improved activity (MIC = 16 µg/mL) compared to ortho- and meta-substituents .
Antioxidant Capacity
Enzyme Inhibition
- Schiff Base Derivatives (Y1–Y4) : Inhibited tyrosinase activity by 60–75% at 50 µM, attributed to the hydrazone moiety .
- CP 55 : Showed moderate inhibition of α-synuclein aggregation (IC₅₀ = 45 µM), relevant to neurodegenerative diseases .
Key Structural and Functional Insights
- Steric Effects: Bulky substituents (e.g., benzyl(methyl)amino-methyl) may reduce membrane permeability but enhance target specificity .
- Solubility: Thiol (-SH) and amino (-NH₂) groups improve aqueous solubility, whereas aromatic substituents enhance lipophilicity .
- Stability : Schiff base derivatives (e.g., Y1–Y4) are prone to hydrolysis under acidic conditions, limiting in vivo applications .
Biological Activity
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₅S
- Molecular Weight : 249.34 g/mol
- CAS Number : 1207326-92-8
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study conducted by researchers synthesized several triazole derivatives and evaluated their antimicrobial activity, revealing that the presence of the thiol group enhances the compound's efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. In vitro studies have demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 10.0 | Activation of caspase pathways |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity. The inhibition of these enzymes may lead to decreased glucose absorption and improved insulin sensitivity .
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in treating skin infections caused by resistant bacteria. The study found that patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment .
- Cancer Treatment : A laboratory study investigated the effects of this compound on breast cancer cells. Results indicated that treatment led to a marked decrease in cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to apoptosis.
- Inhibition of Key Signaling Pathways : It modulates pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Interaction with Cellular Targets : The thiol group facilitates interactions with metal ions and proteins, enhancing its bioactivity.
Q & A
Q. What are the common synthetic routes for 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including:
- Step 1 : Formation of hydrazinecarbothioamide intermediates (e.g., reacting thiosemicarbazides with carbonyl compounds under basic conditions) .
- Step 2 : Cyclization to form the triazole-thiol core, followed by Mannich reactions for functionalization. For example, aminomethylation with formaldehyde and secondary amines (e.g., benzyl(methyl)amine) introduces the [benzyl(methyl)amino]methyl substituent .
- Key Variables : Reaction pH (basic media enhances cyclization), temperature (reflux improves yield), and solvent choice (ethanol/water mixtures aid solubility and recrystallization) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopic Techniques :
- 1H/13C NMR : Assigns protons and carbons in the triazole ring and substituents (e.g., benzyl(methyl)amino group) .
- FT-IR : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
- Elemental Analysis : Validates empirical formula .
Q. What are the primary pharmacological applications of this compound in academic research?
- Methodological Answer : The compound’s triazole-thiol scaffold is studied for:
- Antimicrobial Activity : Derivatives exhibit inhibitory effects against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) via thiol-mediated disruption of microbial membranes .
- Antioxidant Properties : The thiol group scavenges free radicals in oxidative stress models .
- Structure-Activity Guidance : Researchers modify substituents (e.g., benzyl vs. aryl groups) to enhance bioactivity .
Advanced Research Questions
Q. How can researchers optimize synthesis conditions to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and increases yield by 15–20% compared to conventional heating .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate Mannich reactions .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates .
Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for bioactivity?
- Methodological Answer : SAR studies involve:
- Molecular Docking : Predicts binding affinity to microbial enzymes (e.g., cytochrome P450) using software like AutoDock .
- Comparative Bioassays : Tests derivatives with varied substituents (e.g., halogenated benzyl groups) to correlate electronic effects with antimicrobial potency .
- QSAR Modeling : Quantifies relationships between logP values and antifungal activity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions arise from variations in:
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and microbial strains .
- Compound Purity : Validate purity via HPLC before testing .
- Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., solvent residues) .
Q. What advanced analytical techniques validate the compound’s interaction with biological targets?
- Methodological Answer : Techniques include:
- X-ray Crystallography : Resolves binding modes of triazole-thiol derivatives with target proteins (e.g., dihydrofolate reductase) .
- Mass Spectrometry (MS) : Detects metabolite formation in in vitro hepatic microsomal assays .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to bacterial cell wall components .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
